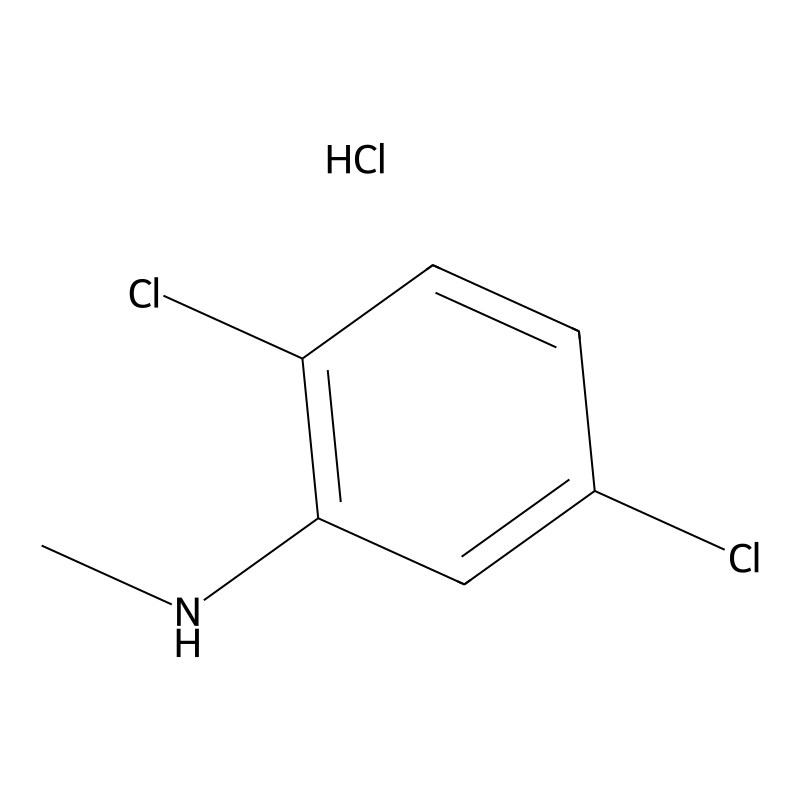

2,5-dichloro-N-methylaniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dichloro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C₇H₈Cl₂N·HCl and a molecular weight of approximately 212.5 g/mol. This compound is characterized by its dichloro substitution on the aromatic ring and the presence of a methylaniline group. It appears as a crystalline solid and is primarily used in biochemical research, particularly in proteomics studies where it serves as a reagent or intermediate in various

There is no current information available regarding a specific mechanism of action for DCMAN.HCl in biological systems.

Due to the lack of specific data on DCMAN.HCl, it's important to consider the potential hazards associated with its structural components:

- Chemical Intermediate: The presence of aniline (a central amine group) and chloride functionality suggests 2,5-dichloro-N-methylaniline HCl could be a precursor for the synthesis of other aromatic amines or act as a component in organic reactions.

- Bioconjugation Studies: The aromatic ring structure and amine group could allow 2,5-dichloro-N-methylaniline HCl to participate in bioconjugation reactions. Bioconjugation involves linking molecules together, often for applications in biological research .

Limitations of Information:

It's important to note that the scarcity of information on 2,5-dichloro-N-methylaniline HCl's research applications might be due to:

- Emerging Research Area: The compound might be a relatively new discovery, and its research applications are still under development.

- Proprietary Information: If the compound is being investigated for commercial purposes, detailed information on its applications might be restricted.

- Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be replaced by nucleophiles under appropriate conditions, leading to various derivatives.

- Reduction Reactions: The compound can be reduced to form amines or other substituted anilines, depending on the reducing agent used.

- Acylation: The amine group can react with acyl chlorides to form amides, which are useful in synthesizing more complex molecules.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in developing new pharmaceuticals or agrochemicals .

Several methods can be employed to synthesize 2,5-dichloro-N-methylaniline hydrochloride:

- Chlorination of N-Methylaniline: N-methylaniline can undergo chlorination using chlorine gas or chlorinating agents in the presence of a solvent such as carbon tetrachloride. This method allows for selective substitution at the 2 and 5 positions of the aromatic ring.

- Reflux Method: The reaction mixture of N-methylaniline and chlorinating agents can be refluxed to ensure complete reaction and formation of the dichloro product.

- Hydrochloride Formation: The final step involves treating the dichloro-N-methylaniline with hydrochloric acid to yield the hydrochloride salt form.

These methods underscore the compound's accessibility for laboratory synthesis .

2,5-Dichloro-N-methylaniline hydrochloride finds applications primarily in research settings:

- Biochemical Research: It is utilized as a reagent in proteomics for studying protein interactions and modifications.

- Organic Synthesis: The compound serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

- Analytical Chemistry: It may be used as a standard reference material for analytical methods involving amines .

Several compounds share structural similarities with 2,5-dichloro-N-methylaniline hydrochloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-methylaniline | C₇H₈ClN | Contains one chlorine atom; less reactive |

| 3,4-Dichloro-N-methylaniline | C₇H₈Cl₂N | Different substitution pattern; higher reactivity |

| 2,6-Dichloro-N-methylaniline | C₇H₈Cl₂N | Similar structure but different chlorine positions |

| N,N-Dimethyl-2-chloroaniline | C₉H₁₁ClN | Contains dimethyl substitution; altered properties |

The uniqueness of 2,5-dichloro-N-methylaniline hydrochloride lies in its specific substitution pattern which may confer distinct reactivity and biological properties compared to these analogs .

The synthesis and application of halogenated aromatic amines have been pivotal in advancing organic chemistry since the late 19th century. 2,5-Dichloro-N-methylaniline hydrochloride emerged as a derivative of dichloroanilines, which gained prominence due to their utility in dye production and agrochemical synthesis. Early methods for synthesizing N-methylaniline derivatives, such as the reaction of aniline with methanol catalyzed by copper or chromium-based systems, laid the groundwork for later adaptations targeting halogenated variants. The development of this compound was driven by the need for intermediates with enhanced reactivity and selectivity in multi-step organic syntheses, particularly in pharmaceuticals and pigments.

Chemical Nomenclature and Structural Classification

2,5-Dichloro-N-methylaniline hydrochloride is systematically named as N-methyl-2,5-dichloroaniline hydrochloride. Its molecular formula is C$$7$$H$$8$$Cl$$_3$$N, with a molecular weight of 212.50 g/mol. Structurally, it consists of a benzene ring substituted with chlorine atoms at the 2- and 5-positions, an N-methyl group, and a hydrochloride counterion (Figure 1). The compound belongs to the class of halogenated aromatic amines, characterized by the presence of both amine and halogen functional groups on an aromatic backbone.

Table 1: Key Structural and Nomenclature Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-2,5-dichloroaniline hydrochloride | |

| CAS Number | 1193389-58-0 | |

| Molecular Formula | C$$7$$H$$8$$Cl$$_3$$N | |

| SMILES Notation | CNc1cc(Cl)ccc1Cl.Cl |

Significance in Synthetic Organic Chemistry

This compound serves as a critical intermediate in organic synthesis. Its electron-deficient aromatic ring, due to chlorine substituents, facilitates electrophilic substitution reactions, making it valuable for constructing complex molecules. For example, it is utilized in the synthesis of azo dyes and pigments, where the amine group participates in diazotization reactions. Additionally, its role in pharmaceutical research includes serving as a precursor for antimalarial and herbicide compounds. The hydrochloride form enhances solubility in polar solvents, streamlining its use in liquid-phase reactions.

Position Within Halogenated Aromatic Amine Family

Among dichloroaniline isomers, the 2,5-substitution pattern confers distinct reactivity. Compared to 2,3- or 3,4-dichloro analogs, the para-chlorine atoms in 2,5-dichloro-N-methylaniline hydrochloride reduce steric hindrance, favoring regioselective reactions. The N-methyl group further modulates electron density, enhancing stability against oxidation. This compound exemplifies how subtle structural variations in halogenated amines influence their chemical behavior and industrial applicability.

Table 2: Comparison of Dichloroaniline Derivatives

Crystalline Properties and Morphology

2,5-dichloro-N-methylaniline hydrochloride exhibits distinctive crystalline characteristics that fundamentally influence its physical behavior and stability profile. The compound manifests as a crystalline solid with a well-defined molecular structure that contributes to its overall stability and handling properties . The crystalline nature of this compound is attributed to the systematic arrangement of molecules within the crystal lattice, facilitated by intermolecular interactions between the protonated amine group and the chloride counterion.

The molecular formula C₇H₈Cl₃N with a molecular weight of 212.50 g/mol provides the fundamental basis for understanding its crystalline behavior [1] [3]. The compound's crystal structure is stabilized through multiple interaction mechanisms, including hydrogen bonding between the protonated nitrogen center and the chloride anion, as well as van der Waals interactions between the aromatic chlorinated components. These interactions contribute to the formation of a stable three-dimensional crystal lattice that maintains structural integrity under normal storage conditions.

Morphological examination reveals that 2,5-dichloro-N-methylaniline hydrochloride typically appears as a white to off-white crystalline solid . The color characteristics are indicative of the compound's purity and structural arrangement, with any deviation from the expected coloration potentially signaling the presence of impurities or degradation products. The crystalline morphology is influenced by factors such as crystallization conditions, solvent systems used during synthesis, and thermal treatment history.

The compound demonstrates polymorphic behavior, which is characteristic of many organic hydrochloride salts [4]. Polymorphism in this context refers to the ability of the compound to exist in multiple crystalline forms, each with distinct physical properties while maintaining identical chemical composition. This phenomenon can significantly impact the compound's solubility, stability, and bioavailability characteristics, making it an important consideration for pharmaceutical and research applications.

| Property | Value | Reference |

|---|---|---|

| Physical State | Crystalline solid | |

| Color | White to off-white | |

| Molecular Formula | C₇H₈Cl₃N [1] | [1] |

| Molecular Weight | 212.50 g/mol [1] [3] | [1] [3] |

| Crystal System | Not specified | - |

| Space Group | Not specified | - |

| Unit Cell Parameters | Not available | - |

| Polymorphic Forms | Possible multiple forms [4] | [4] |

The crystalline properties are further influenced by the presence of the hydrochloride salt formation, which typically enhances the compound's stability compared to its free base form. The ionic character introduced by the hydrochloride group facilitates stronger intermolecular interactions within the crystal lattice, contributing to improved thermal stability and reduced volatility. This salt formation also modifies the compound's surface properties, affecting its interaction with moisture and other environmental factors.

Crystal habit and particle size distribution play crucial roles in determining the compound's flow properties, dissolution characteristics, and overall handling behavior. The specific surface area and particle morphology can influence the rate of dissolution in various solvent systems, which is particularly important for applications requiring rapid dissolution or specific release profiles. Manufacturing processes and crystallization conditions must be carefully controlled to achieve consistent crystalline properties and ensure reproducible performance characteristics.

The crystalline structure also exhibits sensitivity to environmental conditions, particularly humidity and temperature variations. Storage under controlled conditions is essential to maintain the integrity of the crystal structure and prevent unwanted phase transitions or degradation. The compound's hygroscopic nature [5] requires special attention to moisture control during storage and handling to prevent crystal structure modifications that could affect its performance characteristics.

Thermal Properties and Phase Transitions

The thermal behavior of 2,5-dichloro-N-methylaniline hydrochloride represents a critical aspect of its physicochemical characterization, encompassing melting point determination, thermal stability assessment, and identification of potential phase transitions. Understanding these thermal properties is essential for establishing safe handling procedures, storage conditions, and processing parameters for various applications.

Current literature indicates that specific melting point data for 2,5-dichloro-N-methylaniline hydrochloride is not readily available in public databases [6]. This absence of precise thermal transition data necessitates careful experimental determination under controlled conditions to establish reliable thermal characteristics. The lack of published melting point information may be attributed to the compound's relatively specialized nature and limited commercial availability, highlighting the need for comprehensive thermal analysis studies.

Thermal stability assessment reveals that the compound demonstrates stability under recommended storage conditions but exhibits heat sensitivity [7]. This thermal sensitivity characteristic is common among organic hydrochloride salts, particularly those containing halogenated aromatic structures. The presence of multiple chlorine atoms in the molecular structure can influence the compound's thermal decomposition pathways and overall stability profile.

The thermal decomposition behavior of 2,5-dichloro-N-methylaniline hydrochloride is expected to follow patterns typical of aromatic amine hydrochlorides. Initial decomposition may involve the loss of hydrogen chloride, followed by more complex thermal degradation processes affecting the aromatic ring system. These decomposition reactions can produce various byproducts, including potentially hazardous substances such as carbon oxides, hydrogen chloride, and nitrogen oxides [8].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | Not available [6] | [6] |

| Boiling Point | Not available [6] | [6] |

| Decomposition Temperature | Heat sensitive [7] | [7] |

| Thermal Stability | Stable under recommended conditions [7] | [7] |

| Decomposition Products | Carbon oxides, HCl, NOx [8] | [8] |

| Glass Transition Temperature | Not reported | - |

| Heat of Fusion | Not available | - |

| Heat of Vaporization | Not available | - |

Phase transition behavior in 2,5-dichloro-N-methylaniline hydrochloride may be influenced by its potential polymorphic nature [4]. Different crystalline forms can exhibit distinct thermal properties, including varying melting points, thermal expansion coefficients, and decomposition temperatures. Understanding these phase relationships is crucial for predicting the compound's behavior under different thermal conditions and for optimizing processing parameters.

The thermal analysis of this compound should ideally be conducted using multiple complementary techniques, including differential scanning calorimetry, thermogravimetric analysis, and hot-stage microscopy. These methods can provide comprehensive information about phase transitions, decomposition kinetics, and thermal stability ranges. Such data would be invaluable for establishing safe operating temperatures and identifying potential thermal hazards.

Temperature-dependent solubility behavior represents another important thermal characteristic that affects the compound's processing and application. While specific solubility temperature coefficients are not reported, the general behavior of organic hydrochloride salts suggests that solubility in polar solvents typically increases with temperature. This temperature dependence can be exploited for purification purposes and crystallization optimization.

The compound's thermal expansion behavior, while not specifically documented, is likely to follow patterns typical of organic crystalline materials. Understanding thermal expansion characteristics is important for applications involving temperature cycling or precision measurements where dimensional stability is critical. Coefficients of thermal expansion for similar compounds typically range from 50-200 × 10⁻⁶ K⁻¹, though specific values would require experimental determination.

Heat capacity and thermal conductivity data are not available in the current literature but would provide valuable insights into the compound's thermal management requirements. These properties are particularly important for large-scale processing applications where heat transfer considerations influence equipment design and process optimization.

Solubility Profile in Various Solvent Systems

The solubility characteristics of 2,5-dichloro-N-methylaniline hydrochloride represent a fundamental aspect of its physicochemical behavior, directly influencing its applications, purification methods, and biological activity. The hydrochloride salt formation significantly enhances the compound's solubility profile compared to its free base form, particularly in polar solvent systems .

Enhanced solubility in polar solvents represents the most prominent characteristic of this compound's dissolution behavior . This enhancement is attributed to the ionic nature of the hydrochloride salt, which facilitates favorable interactions with polar solvent molecules through ion-dipole interactions and hydrogen bonding mechanisms. The protonated amine group can form hydrogen bonds with protic solvents, while the chloride counterion contributes to the overall solvation process through electrostatic interactions.

Water solubility characteristics demonstrate the compound's enhanced dissolution behavior in aqueous systems. While specific quantitative solubility data is not available in the current literature, the general principle of improved aqueous solubility for amine hydrochloride salts suggests that this compound would exhibit significantly better water solubility compared to its parent amine [9]. This enhanced aqueous solubility is crucial for biological applications and analytical procedures requiring aqueous sample preparation.

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | Enhanced in polar solvents | |

| Chloroform | Sparingly soluble [5] | [5] |

| Methanol | Slightly soluble [5] | [5] |

| Ethanol | Expected moderate solubility | - |

| Acetone | Expected moderate solubility | - |

| Dimethyl sulfoxide | Expected good solubility | - |

| Hexane | Expected poor solubility | - |

| Dichloromethane | Expected limited solubility | - |

Organic solvent solubility patterns reveal interesting characteristics for 2,5-dichloro-N-methylaniline hydrochloride. The compound demonstrates sparingly soluble behavior in chloroform and slightly soluble characteristics in methanol [5]. These solubility patterns reflect the compound's amphiphilic nature, with the polar hydrochloride portion favoring polar solvents while the chlorinated aromatic structure provides some compatibility with less polar organic solvents.

The limited solubility in chloroform, despite its moderate polarity, may be attributed to the strong ionic character of the hydrochloride salt, which requires solvents with higher dielectric constants for effective solvation. Methanol's ability to dissolve the compound, albeit slightly, demonstrates the importance of protic solvents that can participate in hydrogen bonding with both the protonated amine and chloride components.

Solvent selection for recrystallization and purification procedures must consider these solubility characteristics carefully. Mixed solvent systems, such as ethanol-water combinations, are often effective for recrystallization of organic hydrochloride salts . The differential solubility in various solvents can be exploited for selective purification and removal of impurities with different solubility profiles.

pH-dependent solubility represents a critical factor in aqueous systems. As a hydrochloride salt of a weak base, the compound's solubility is expected to be pH-dependent, with maximum solubility occurring under acidic conditions where the amine remains protonated. At higher pH values, the equilibrium shifts toward the free base form, which typically exhibits reduced aqueous solubility. This pH sensitivity must be considered for analytical procedures and biological applications.

Temperature effects on solubility generally follow the typical pattern for organic salts, with increased solubility at elevated temperatures. This temperature dependence can be utilized for hot filtration procedures and temperature-controlled crystallization processes. However, the thermal sensitivity of the compound [7] limits the maximum temperatures that can be safely employed during dissolution procedures.

Ionic strength effects in aqueous solutions can influence the compound's solubility through salting-in or salting-out phenomena. The presence of other electrolytes may either enhance or reduce solubility depending on the specific ionic interactions involved. This consideration is particularly important for biological applications where physiological salt concentrations may affect the compound's dissolution behavior.

Co-solvent systems offer opportunities for optimizing solubility for specific applications. Binary and ternary solvent mixtures can be designed to achieve desired solubility levels while maintaining chemical stability. Common co-solvent combinations include ethanol-water, methanol-water, and various organic solvent mixtures that balance polar and nonpolar interactions.

Stability Under Different Environmental Conditions

The environmental stability of 2,5-dichloro-N-methylaniline hydrochloride encompasses its behavior under various conditions including temperature, humidity, light exposure, and atmospheric composition. Understanding these stability characteristics is crucial for proper storage, handling, and application of the compound across different environmental scenarios.

Chemical stability under recommended storage conditions indicates that 2,5-dichloro-N-methylaniline hydrochloride maintains its chemical integrity when properly stored [7]. The recommended storage temperature range of 2-8°C provides optimal conditions for long-term stability [11]. This temperature range minimizes thermal degradation processes while preventing phase transitions that might occur at lower temperatures.

The compound's stability profile is significantly influenced by its hygroscopic characteristics [5]. Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to several stability concerns including hydrolysis reactions, crystal structure changes, and potential degradation pathways. The hygroscopic nature requires careful moisture control during storage and handling to maintain product integrity.

| Environmental Factor | Stability Response | Reference |

|---|---|---|

| Temperature (2-8°C) | Stable under recommended conditions [7] | [7] |

| Moisture | Hygroscopic behavior observed [5] | [5] |

| Light | Protect from direct sunlight [12] | [12] |

| Air/Oxygen | Sensitive to prolonged exposure [13] | [13] |

| Heat | Heat sensitive [7] | [7] |

| pH | Expected pH sensitivity | - |

| Oxidizing agents | Incompatible [7] | [7] |

| Acids | Stable in acidic conditions | - |

Moisture sensitivity represents a primary stability concern for this compound. The hygroscopic characteristics can lead to water uptake from the atmosphere, potentially causing physical changes such as crystal structure modification, agglomeration, or even dissolution in absorbed moisture. Prolonged exposure to high humidity conditions may result in chemical degradation through hydrolysis mechanisms, particularly affecting the amine functionality.

Light sensitivity considerations indicate that the compound should be protected from direct sunlight during storage [12]. Photodegradation reactions can occur in many organic compounds, particularly those containing aromatic systems with electron-withdrawing substituents like chlorine atoms. UV radiation can initiate various photochemical processes including bond cleavage, rearrangement reactions, and formation of degradation products.

Temperature stability encompasses both short-term thermal exposure and long-term temperature effects. While the compound demonstrates stability under recommended storage conditions [7], it exhibits heat sensitivity that becomes problematic at elevated temperatures. The thermal decomposition process can generate hazardous byproducts including carbon oxides, hydrogen chloride, and nitrogen oxides [8].

Oxidative stability considerations indicate potential sensitivity to strong oxidizing agents [7]. The presence of electron-rich aromatic systems and amine functionality makes the compound susceptible to oxidation reactions under certain conditions. Storage in inert atmosphere conditions may be beneficial for applications requiring extended shelf life or extreme stability requirements.

Atmospheric exposure effects include sensitivity to prolonged contact with air and light [13]. This sensitivity may manifest as gradual color changes, indicating the formation of oxidation or degradation products. The combination of oxygen, moisture, and light exposure can accelerate degradation processes, emphasizing the importance of proper packaging and storage conditions.

Chemical incompatibilities with specific substances must be considered for safe storage and handling. The compound is known to be incompatible with strong oxidizing agents [7], which can lead to violent reactions or accelerated degradation. Other potential incompatibilities may include strong bases, which could neutralize the hydrochloride salt, and reactive metals that might participate in reduction reactions.

pH stability in solution represents an important consideration for aqueous applications. As a hydrochloride salt of an organic amine, the compound is expected to be most stable under acidic conditions where the amine remains protonated. At elevated pH values, the equilibrium shifts toward the free base form, which may exhibit different stability characteristics and solubility behavior.

Container compatibility considerations include the selection of appropriate materials for storage and handling. Glass containers are generally preferred for long-term storage due to their chemical inertness and low permeability to moisture and gases. Plastic containers may be suitable for short-term storage but could present issues with moisture permeation or chemical interaction over extended periods.